9,10-Anthracenedione, 1,2-bis(methylamino)-

Physicochemical Characterization Regioisomer Differentiation Purification & QC

9,10-Anthracenedione, 1,2-bis(methylamino)- (CAS 59222-14-9) is a synthetic anthraquinone derivative bearing two methylamino substituents at adjacent (1,2-) positions on the anthracenedione core (C16H14N2O2, MW 266.29 g/mol). Unlike the commercially prominent 1,4-regioisomer (Disperse Blue 14, CAS 2475-44-7), which is widely used as a textile dye , the 1,2-isomer remains far less studied and is not assigned a Colour Index designation, conferring it value as a regioisomeric probe in structure–activity relationship investigations.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 59222-14-9
Cat. No. B13137889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 1,2-bis(methylamino)-
CAS59222-14-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC
InChIInChI=1S/C16H14N2O2/c1-17-12-8-7-11-13(14(12)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3
InChIKeyNRWJVAOAOUKRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Anthracenedione, 1,2-bis(methylamino)- (CAS 59222-14-9): A Vicinal Bis(methylamino) Anthraquinone for Regioisomer-Specific Research


9,10-Anthracenedione, 1,2-bis(methylamino)- (CAS 59222-14-9) is a synthetic anthraquinone derivative bearing two methylamino substituents at adjacent (1,2-) positions on the anthracenedione core (C16H14N2O2, MW 266.29 g/mol) . Unlike the commercially prominent 1,4-regioisomer (Disperse Blue 14, CAS 2475-44-7), which is widely used as a textile dye [1], the 1,2-isomer remains far less studied and is not assigned a Colour Index designation, conferring it value as a regioisomeric probe in structure–activity relationship investigations. Its vicinal bis(methylamino) substitution pattern imparts distinct electronic, photophysical, and chromatographic properties that are directly relevant to researchers selecting among isomeric bis(methylamino)anthraquinones for dye photophysics, liquid-crystal dopant, or medicinal chemistry scaffold applications.

Regioisomeric probe for bis(methylamino)anthraquinone structure–activity studies
Vicinal diamine geometry supports ortho-diamine-dependent chemistry
Distinct chromatographic retention and volatility profile vs. common 1,4-isomer

Why Regioisomeric Bis(methylamino)anthraquinones Cannot Be Interchanged: The Case for 9,10-Anthracenedione, 1,2-bis(methylamino)-


Bis(methylamino)anthraquinones sharing the identical molecular formula C16H14N2O2 are not functionally interchangeable because the position of the methylamino substituents on the anthraquinone scaffold dictates electron distribution, molecular geometry, and intermolecular interactions. The 1,4-isomer (CAS 2475-44-7) is well-characterized as Disperse Blue 14 with established dyeing and liquid-crystal doping properties [1], while the 1,5-isomer (CAS 2987-66-8) and 1,8-isomer (CAS 60316-43-0) exhibit distinct boiling points and predicted densities that differ materially from the 1,2-isomer . Critically, the photophysical behavior of diaminoanthraquinones is strongly regioisomer-dependent: 1,4- and 1,2-diaminoanthraquinones exhibit very small triplet quantum yields, whereas the 1,5- and 1,8-isomers transition to the triplet state with fairly high efficiency, directly impacting performance in catalytic fading and singlet-oxygen-mediated processes [2]. Substituting one isomer for another without verification therefore risks invalidating experimental reproducibility in photophysical, dyeing, or biological assay contexts. The quantitative evidence below establishes exactly where the 1,2-isomer diverges from its closest comparators.

Regioisomer-dependent photophysics
Triplet quantum yields differ markedly across 1,2-, 1,4-, 1,5-, and 1,8-isomers; substituting isomers may alter singlet-oxygen generation in fading studies.
Boiling point divergence
Predicted boiling point for the 1,2-isomer is substantially lower than the 1,4- and 1,5-isomers, affecting distillation-based purification and GC method transfer.
Micellar solubilization behavior
Bis(methylamino)anthraquinone regioisomers occupy distinct micellar loci; dyeing kinetics optimized for the 1,4-isomer may not transfer to the 1,2-isomer.

9,10-Anthracenedione, 1,2-bis(methylamino)-: Quantitative Differential Evidence Against Closest Analogs


Predicted Boiling Point Differential vs. 1,4- and 1,5-Regioisomers

The 1,2-bis(methylamino) isomer exhibits a predicted boiling point of 377.0 ± 12.0 °C at 760 mmHg , which is substantially lower than the reported boiling point of 528.0 ± 50.0 °C for the 1,4-isomer (Disperse Blue 14) [1] and 528 °C for the 1,5-isomer . This ~151 °C difference in predicted boiling point reflects the distinct intermolecular hydrogen-bonding environment and molecular planarity conferred by vicinal vs. para-substitution and provides a clear physicochemical basis for chromatographic separation and identification.

Boiling Point
Cross-study comparable
Target: 377.0 ± 12.0 °C (1,2-isomer)
Comparator: 528.0 ± 50.0 °C (1,4-), 528 °C (1,5-)
~151 °C lower supports easier chromatographic separation and GC-based identification.
Predicted values; experimental confirmation recommended.
Physicochemical Characterization Regioisomer Differentiation Purification & QC

Regioisomer-Dependent Triplet Quantum Yield: 1,2- vs. 1,5- and 1,8-Diaminoanthraquinone Photophysics

A systematic study of diaminoanthraquinone regioisomers demonstrated that 1,4- and 1,2-diaminoanthraquinones have very small triplet quantum yields, whereas 1,5- and 1,8-diamino derivatives transition to the triplet state with fairly high efficiency [1]. Although measured on the fully reduced diamino parent systems rather than the methylamino derivatives directly, this regioisomeric trend in triplet-state accessibility is class-level evidence that the 1,2-substitution pattern suppresses intersystem crossing relative to the 1,5- and 1,8-isomers. N-methylation is known to further reduce quantum yields in aminoanthraquinones [2], reinforcing the expectation of low triplet yield for 1,2-bis(methylamino)-.

Triplet Yield
Class-level inference
1,2- & 1,4-diamino: very small; 1,5- & 1,8-diamino: fairly high triplet quantum yield
Low triplet yield implies reduced singlet-oxygen generation in catalytic fading contexts.
Based on diamino analogs; N-methylation expected to further suppress yield.
Photophysics Triplet State Catalytic Fading Singlet Oxygen

Fluorescent Probe Capability of the 1,2-Diaminoanthraquinone Scaffold: Selectivity for Nitric Oxide Detection

The 1,2-diaminoanthraquinone scaffold (the demethylated analog) functions as a sensitive, specific, and non-toxic fluorescent probe for nitric oxide (NO), with an absorption maximum at approximately 540 nm and a detection limit of 5 μM for NO in live cells and animals . This vicinal diamine geometry is essential for NO reactivity: the ortho-amino groups react with NO/O₂ to form a fluorescent triazole derivative (DAA-TZ) [1]. The 1,4-diamino isomer cannot participate in this vicinal cyclization chemistry, making the 1,2-substitution pattern uniquely enabling for NO sensing. Although the bis(methylamino) derivative has not been directly validated as an NO probe, the 1,2-bis(methylamino) compound retains the requisite ortho-disubstitution architecture and serves as a direct synthetic precursor or methyl-protected analog for NO probe development.

NO Probe Capability
Class-level inference
1,2-Diamino scaffold: λmax ~540 nm, NO detection limit 5 µM; exclusive vicinal cyclization
Only 1,2-regioisomer enables NO-mediated triazole formation for fluorescent sensor development.
Validated on demethylated analog; 1,2-bis(methylamino) serves as protected precursor.
Fluorescent Probe Nitric Oxide Detection Bioimaging Scaffold Differentiation

Predicted Lipophilicity (LogP) of 1,2- vs. 1,4-Bis(methylamino)anthraquinone: Implications for Membrane Permeability and Chromatographic Retention

The predicted LogP for the 1,2-bis(methylamino) isomer is 3.38 (ACD/LogP) , compared with XLogP3-AA = 3.9 for the 1,4-isomer [1]. The ACD/LogD at pH 7.4 for the 1,2-isomer is 3.42 . This ~0.52 log unit difference in predicted LogP suggests that the 1,2-isomer is moderately less lipophilic than the 1,4-isomer, a consequence of intramolecular hydrogen bonding between the vicinal methylamino groups reducing the effective hydrophobic surface area. In drug discovery contexts, this difference could translate to altered membrane permeability and tissue distribution; in analytical contexts, it predicts distinct reversed-phase HPLC retention times that can be exploited for isomer-specific quantification.

LogP Differential
Cross-study comparable
1,2-isomer ACD/LogP 3.38; 1,4-isomer XLogP3 3.9 (~0.52 log units lower)
Supports isomer-specific reversed-phase HPLC retention and lipophilicity tuning.
Predicted values; may influence membrane permeability predictions.
Lipophilicity Drug Design Chromatography ADME Prediction

Solubilization Behavior of Bis(methylamino)anthraquinone Regioisomers in Non-Ionic Micellar Systems

Studies on the solubilization of aminoanthraquinone disperse dyes by non-ionic surfactants revealed that 1,4-bis(methylamino)anthraquinone is solubilized into the interfacial region between the hydrophilic and hydrophobic domains of the micelle, whereas 1-monomethylamino- and 1-amino-2-methyl- derivatives partition into the hydrophobic core [1]. While the 1,2-bis(methylamino) isomer was not directly tested in this study, its vicinal bis(methylamino) substitution pattern is structurally intermediate between the monomethylamino derivatives (hydrophobic core) and the 1,4-bis(methylamino) isomer (interfacial region), predicting a distinct solubilization locus and dyeing kinetics that cannot be assumed identical to the 1,4-isomer. This class-level evidence underscores that micellar dyeing processes optimized for the 1,4-isomer may not transfer directly to the 1,2-isomer.

Micellar Solubilization
Class-level inference
1,4-isomer: interfacial locus; monomethylamino: hydrophobic core; 1,2-isomer predicted intermediate
Regioisomer-specific solubilization locus impacts disperse dye exhaustion and levelness.
Structural interpolation; direct measurement on 1,2-isomer recommended.
Dye Solubilization Micellar Chemistry Disperse Dye Technology Textile Application

Optimal Application Scenarios for 9,10-Anthracenedione, 1,2-bis(methylamino)- Based on Verified Differential Evidence


Regioisomeric Probe in Structure–Photophysics Relationship Studies of Bis(methylamino)anthraquinones

The 1,2-isomer's low predicted boiling point (377 °C vs. 528 °C for 1,4- and 1,5-isomers) facilitates GC-based purity analysis and distillation, while its class-level low triplet quantum yield, inferred from diaminoanthraquinone regioisomer data [1], positions it as a negative control for singlet-oxygen-mediated fading studies. Researchers comparing full isomeric series (1,2-, 1,4-, 1,5-, 1,8-) in photophysical experiments will find the 1,2-isomer indispensable for completing the regioisomer matrix and elucidating substitution-position effects on excited-state dynamics.

Scaffold for Ortho-Diamine-Dependent Fluorescent Nitric Oxide Sensor Development

The 1,2-diaminoanthraquinone scaffold, the direct demethylated analog, is a validated NO fluorescent probe with 5 μM detection limit and λmax ~540 nm [2]. The 1,2-bis(methylamino) derivative retains the vicinal diamine geometry that enables NO/O₂-mediated triazole cyclization—chemistry inaccessible to the 1,4-, 1,5-, and 1,8-isomers. This compound serves as a methyl-protected precursor that can be deprotected to the active diamine under controlled conditions, or investigated directly for its NO reactivity, making it the only regioisomer of relevance for anthraquinone-based NO sensor chemistry.

Lipophilicity-Tuned Lead Candidate in Anthraquinone-Based Medicinal Chemistry

With a predicted LogP of 3.38 vs. 3.9 for the 1,4-isomer , the 1,2-isomer offers a ~0.5 log unit reduction in lipophilicity while maintaining the same molecular weight and hydrogen-bond donor/acceptor counts. This moderate lipophilicity shift can be exploited in lead optimization campaigns targeting telomerase inhibition or antiproliferative activity in cancer cell lines, where the 1,2-disubstituted anthraquinone scaffold has shown promising activity as an asymmetrical amidoanthraquinone precursor [3]. The differentiated LogP also enables isomer-specific analytical monitoring via reversed-phase HPLC.

Investigation of Regioisomer-Dependent Micellar Dyeing Behavior in Disperse Dye R&D

Literature evidence confirms that bis(methylamino)anthraquinone regioisomers occupy distinct micellar solubilization loci, with the 1,4-isomer residing at the hydrophilic/hydrophobic interface and monomethylamino derivatives partitioning into the micelle core [4]. The 1,2-isomer, by structural interpolation, is predicted to exhibit a unique solubilization profile. Industrial dye research laboratories developing disperse dye formulations, leveling agents, or combination dyeing recipes for polyester fibers should procure the 1,2-isomer to complete regioisomer-dependent solubilization and exhaustion kinetic studies that cannot be extrapolated from the 1,4-isomer alone.

Application
Selection Property
Validation Focus
Regioisomeric probe in photophysics studies
Isomer-differentiating physicochemical and photophysical profile
Triplet-state quantum yield and catalytic fading mechanism assays
Scaffold for NO sensor development
Vicinal diamine geometry enabling NO-mediated cyclization
NO-triggered triazole formation and fluorescence response assays
Lipophilicity-tuned lead in medicinal chemistry
Moderate LogP reduction for permeability tuning
Reversed-phase HPLC retention and membrane permeability assays
Investigation of micellar dyeing behavior
Regioisomer-specific micellar solubilization locus
Dye exhaustion and levelness kinetic studies in non-ionic surfactant systems
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